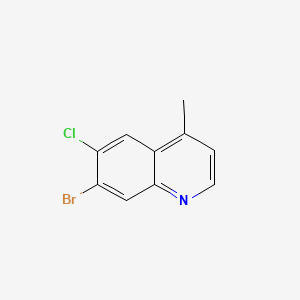
6-(2-Fluorophenoxy)-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluorophenoxy)-4-methylpyridin-3-amine is a chemical compound characterized by its unique structure, which includes a fluorophenoxy group attached to a pyridine ring with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine typically involves multiple steps, starting with the preparation of the fluorophenoxy group. One common method is the nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a halogenated pyridine derivative under basic conditions. The reaction conditions often require a strong base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound or an imine.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Nucleophiles such as sodium hydride (NaH) and strong bases are used.
Major Products Formed:
Oxidation: Nitro derivatives or imines.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of biochemical reactions. The exact mechanism would vary based on the specific application and biological system involved.
Comparison with Similar Compounds
6-(2-Fluorophenoxy)pyridine-3-carboxylic acid
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid
Uniqueness: 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine stands out due to its specific structural features, such as the presence of the methyl group and the amine group. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
6-(2-fluorophenoxy)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C12H11FN2O/c1-8-6-12(15-7-10(8)14)16-11-5-3-2-4-9(11)13/h2-7H,14H2,1H3 |
InChI Key |
WAVJHELNNJFOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N)OC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
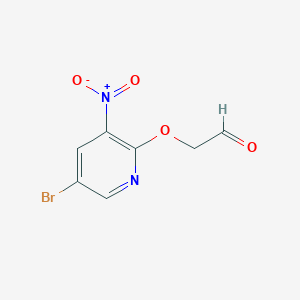
![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
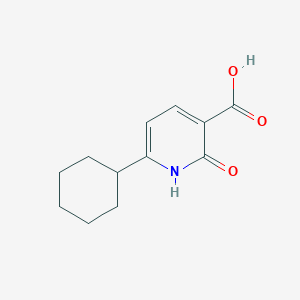
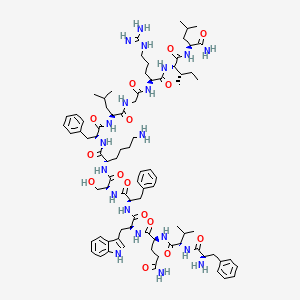
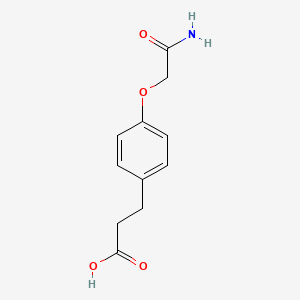
![8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)

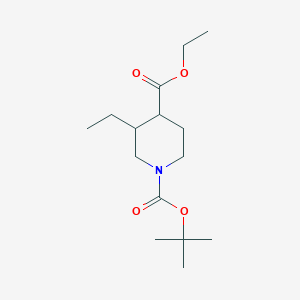
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
